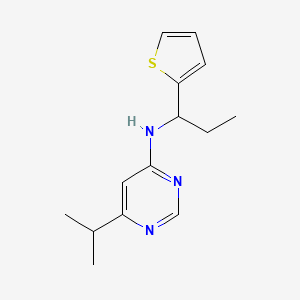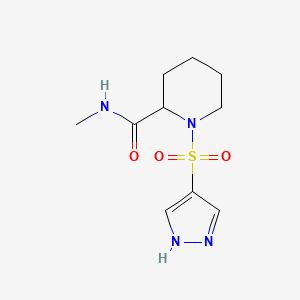![molecular formula C12H17N3O3 B7559781 (2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide, commonly known as MAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is an amino acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Applications De Recherche Scientifique
MAP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MAP has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. MAP has also been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
Mécanisme D'action
The mechanism of action of MAP is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. MAP has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and to modulate the activity of signaling pathways involved in cell proliferation and survival. MAP has also been shown to interact with the microtubule network, which plays a critical role in cell division and migration.
Biochemical and physiological effects:
MAP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. MAP has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MAP has been shown to modulate the activity of various signaling pathways involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MAP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. MAP is also relatively inexpensive compared to other peptides and can be synthesized in large quantities. However, MAP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on MAP, including the development of new drugs based on its structure and activity, the study of its interactions with proteins and enzymes, and the investigation of its potential applications in various fields, including biotechnology and nanotechnology. In addition, the development of new synthesis methods for MAP and the optimization of its pharmacokinetic properties could lead to the development of more effective and safer drugs.
Méthodes De Synthèse
MAP can be synthesized through various methods, including the use of protected amino acids, peptide coupling reagents, and amide bond formation. One of the most common methods for synthesizing MAP is the Fmoc solid-phase peptide synthesis method, which involves the use of Fmoc-protected amino acids and HBTU/HOBt as the coupling reagents. The synthesis of MAP through this method involves the coupling of Fmoc-protected amino acids, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This process is repeated until the complete sequence of the peptide is synthesized. The final step involves the cleavage of the peptide from the resin and the deprotection of the side chains to obtain MAP.
Propriétés
IUPAC Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(13)12(17)15-10-5-3-4-9(6-10)14-11(16)7-18-2/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXBRNXZZKWHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)


![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)